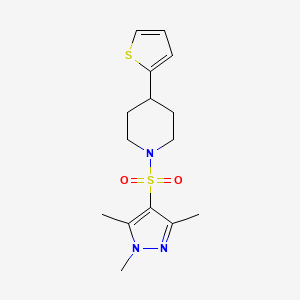

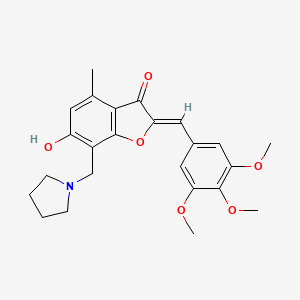

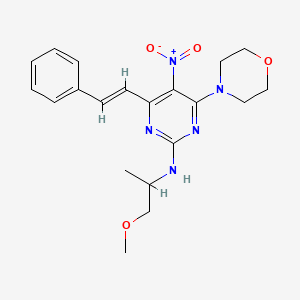

![molecular formula C13H12N4OS B3003086 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1779132-43-2](/img/structure/B3003086.png)

2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Thienopyrimidine Derivatives

A study by Hamed et al. (2008) outlined the synthesis of substituted thieno[2,3-d]pyrimidines, starting from ethyl-2-amino-4-isopropylthiophene-3-carboxlate. This process included the reaction of 2-hydrazino-5-isopropyl-thieno[2,3-d]pyrimidin-4(3H)-one and its analogues with various reagents, leading to the formation of different thieno[2,3-d]triazolo[4,3-a]pyrimidines and thieno[3,2-e]triazolo[4,3-a]pyrimidines (Hamed, Zeid, El-Ganzory, & Abdel aal, 2008).

Creation of Novel Heterocyclic Systems

Research by Sauter and Deinhammer (1974) involved the reaction of 2-methylthio-thieno[2.3-d]pyrimidin-4(3H)-ones with heterocyclic secondary amines, ethanolamine, and hydrazine. This led to the creation of new heterocyclic systems, including thieno[2.3-d]-1.2.4-triazolo[4.3-a]pyrimidine (Sauter & Deinhammer, 1974).

Development of Pyrazole Derivatives

Gomha et al. (2017) reported the reaction of 2-Hydrazinyl-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one with various active methylene compounds. This resulted in the synthesis of pyrazole derivatives, which were further utilized for the creation of arylidene-, arylazo-pyrazolinone, and azolo-triazine derivatives (Gomha, El-Idreesy, Mabrouk, & Sayed, 2017).

Antimicrobial Activity Study

A study by Hossain and Bhuiyan (2009) focused on the synthesis of various fused pyrimidines, including derivatives of thieno[2,3-d]pyrimidine, and their subsequent screening for antimicrobial activity. This involved the treatment of 2-amino-4,5-dimethylthiophene-3-carbonitrile with various reagents, leading to the production of thienotriazolopyrimidines and thienopyrimidines, which were then tested for antimicrobial properties (Hossain & Bhuiyan, 2009).

Exploration of Tetrazole Ring Cleavage Reactions

Shyyka et al. (2018) examined the behavior of various hydrazines in a one-pot method for pyrimidine core annulation via 1H-tetrazole ring cleavage. This study involved structural determination of products like hydrazino derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones, contributing to a deeper understanding of these chemical processes (Shyyka, Pokhodylo, Slyvka, Goreshnik, & Obushak, 2018).

Propiedades

IUPAC Name |

2-hydrazinyl-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-7-2-4-8(5-3-7)9-6-19-11-10(9)15-13(17-14)16-12(11)18/h2-6H,14H2,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEWRIZXSDNWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

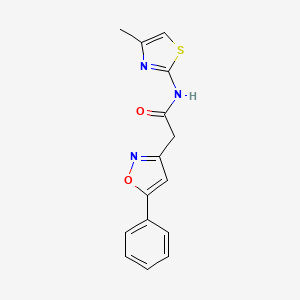

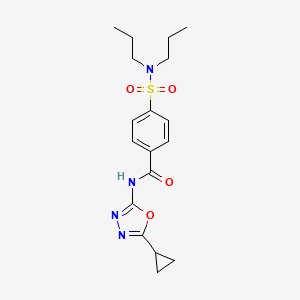

![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)

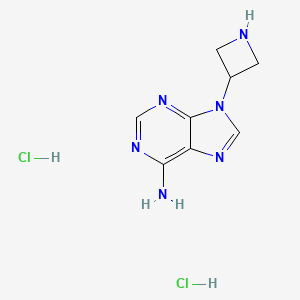

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)

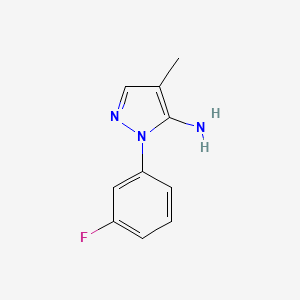

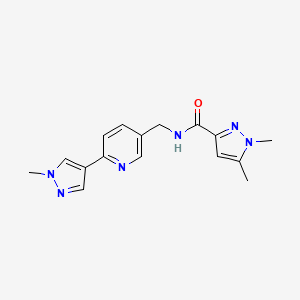

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)